molecular formula C14H13N3O5S2 B4297599 ETHYL 5-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE

ETHYL 5-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE

Cat. No.: B4297599
M. Wt: 367.4 g/mol
InChI Key: DUVATYGYAPHJCI-UHFFFAOYSA-N
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Description

ETHYL 5-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE is a complex organic compound that features a benzothiadiazole moiety fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of 2,1,3-benzothiadiazole, which can be synthesized from o-phenylenediamine by reaction with thionyl chloride in pyridine . This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

ETHYL 5-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A simpler compound that serves as a building block for more complex derivatives.

    Furan-2-carboxylic acid: Another related compound used in the synthesis of various organic molecules.

Uniqueness

ETHYL 5-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE is unique due to its combination of a benzothiadiazole moiety with a furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

ethyl 5-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S2/c1-2-21-14(18)11-7-6-9(22-11)8-15-24(19,20)12-5-3-4-10-13(12)17-23-16-10/h3-7,15H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVATYGYAPHJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE
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ETHYL 5-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE
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ETHYL 5-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE
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ETHYL 5-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE
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ETHYL 5-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE
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ETHYL 5-[(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)METHYL]FURAN-2-CARBOXYLATE

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